1,3,4-oxadiazoles are a class of five-membered heterocyclic aromatic organic compounds. They contain two nitrogen atoms and one oxygen atom in the ring, along with various substituents. These compounds are often found as key structural motifs in pharmaceuticals, agrochemicals, and materials science due to their diverse biological and chemical properties. [, , , , , , , , , , , ]
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride is a chemical compound classified under the category of oxadiazole derivatives. Its primary use is in research and development settings, particularly in the fields of medicinal chemistry and pharmacology. The compound is identified by its unique structure, which includes a pentyl group attached to a phenyl-substituted oxadiazole moiety. The chemical formula for this compound is , with a CAS number of 1185403-96-6 .
The synthesis of Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride typically involves multi-step organic reactions. The initial steps may include the formation of the oxadiazole ring through condensation reactions involving appropriate phenyl and oxadiazole precursors.
The synthesis can be broken down into several key reactions:
The molecular structure of Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride features a pentyl chain attached to a phenyl-substituted oxadiazole ring. The oxadiazole consists of nitrogen and oxygen atoms integrated into the five-membered ring structure.
Key structural data include:
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound can be influenced by its functional groups, particularly the electron-withdrawing properties of the oxadiazole moiety, which can stabilize certain intermediates during chemical transformations.
While specific mechanisms of action for Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride are not extensively documented in literature, compounds containing oxadiazole rings are known for their biological activities. They may interact with biological targets through:
Research indicates that similar compounds exhibit antioxidant and anti-inflammatory activities, suggesting potential therapeutic avenues that warrant further investigation .
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride typically appears as a solid white or off-white powder. It is soluble in water due to its hydrochloride form.
Key chemical properties include:
Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride has potential applications in:
Further studies are necessary to fully elucidate its biological activity and potential applications in pharmacology .
The journey of 1,3,4-oxadiazole derivatives in therapeutic applications spans over six decades, marked by significant milestones in drug discovery. Initially explored as synthetic scaffolds due to their thermal stability and aromatic character (first prepared by Ainsworth in 1965 via thermolysis of ethyl (E)-N-formylformohydrazonate [8]), these five-membered heterocyclic rings—containing one oxygen and two nitrogen atoms—rapidly gained prominence for their diverse pharmacological profiles. Early research focused on their antimicrobial and anti-inflammatory potential, leading to compounds like furamizole, an antibacterial nitrofuran derivative [7]. The 1990s witnessed a paradigm shift with the introduction of raltegravir, an HIV integrase inhibitor leveraging the 1,3,4-oxadiazole core as a bioisostere for carboxylate groups, which revolutionized antiretroviral therapy [4] [7]. Concurrently, antihypertensive agents such as tiodazosin and nesapidil emerged, exploiting the oxadiazole’s ability to modulate vascular tone [7] [9]. The 2000s saw oncology applications advance with zibotentan, an endothelin A receptor antagonist containing 1,3,4-oxadiazole, developed for prostate cancer [7] [9]. Table 1 encapsulates key therapeutic milestones.
Table 1: Marketed Drugs Featuring 1,3,4-Oxadiazole Pharmacophore
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Raltegravir | Antiviral (HIV) | HIV integrase | 1,3,4-Oxadiazole-2-carboxamide |
Zibotentan | Anticancer | Endothelin A receptor | N-Substituted oxadiazole amine |
Tiodazosin | Antihypertensive | α1-Adrenergic receptor | Oxadiazole-linked quinazoline |
Nesapidil | Antihypertensive | Ca²⁺ channel blocker | Oxadiazole-phenylpiperazine |
Furamizole | Antibacterial | Bacterial DNA synthesis | Nitrofuran-oxadiazole hybrid |
Recent innovations target metabolic disorders like type 2 diabetes. Derivatives such as 5-(pyridin-4-yl)-N-dodecyl-1,3,4-thiadiazol-2-amine demonstrate potent α-glucosidase inhibition (IC₅₀ = 12.8 µM for AChE), delaying carbohydrate digestion and reducing postprandial hyperglycemia [1] [2]. Molecular hybridization strategies, exemplified by conjugating oxadiazoles with 3,4-dihydroxyphenylacetic acid, yield compounds with enhanced enzyme affinity (docking scores: −15.9 kcal/mol against α-glucosidase), underscoring the pharmacophore’s adaptability in drug design [2] [4].
The 1,3,4-oxadiazole ring serves as a versatile bioisostere for ester, carboxamide, and carboxylic acid functionalities, profoundly altering pharmacokinetic profiles without compromising target engagement. This bioisosterism arises from electronic and spatial mimicry: the oxadiazole’s dipole moment (~1.5 D) and planar geometry align with carbonyl groups, while its nitrogen and oxygen atoms facilitate hydrogen bonding similar to amide C=O and N-H groups [7] [9]. Crucially, the oxadiazole enhances metabolic stability by resisting esterase-mediated hydrolysis and reduces polarity, improving membrane permeability. For instance, replacing a labile ester in proto-drugs with oxadiazole increases oral bioavailability and plasma half-life [4] [7].
Structurally, the 1,3,4-oxadiazole’s electron-deficient π-system enables π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe649 in α-glucosidase) [1] [2]. Its nitrogen atoms act as hydrogen bond acceptors, while C-H groups serve as weak donors. In cholinesterase inhibitors, this allows simultaneous engagement with catalytic anionic sites (CAS) and peripheral anionic sites (PAS). For example, N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines exhibit dual AChE/BChE inhibition by inserting alkyl chains into the enzyme gorge while the oxadiazole anchors at the rim [8].
Table 2 compares bioisosteric advantages over conventional groups:Table 2: Bioisosteric Advantages of 1,3,4-Oxadiazole Versus Carboxylic Acid/Amide
Property | Carboxylic Acid | Amide | 1,3,4-Oxadiazole | Impact on Drug Profile |
---|---|---|---|---|
LogP | Low (~1.0) | Moderate (~0.5) | High (1.5–2.5) | ↑ Lipophilicity, ↑ membrane permeability |
Metabolic Stability | Low (ester hydrolysis) | Moderate (amidase) | High (resistant to hydrolysis) | ↑ Oral bioavailability, ↑ half-life |
H-Bond Capacity | 2–4 H-bonds | 2–3 H-bonds | 2–4 H-bonds | Mimics carbonyl interactions |
pKa | ~4.5 (acidic) | ~15 (non-ionizable) | Non-ionizable | Avoids pH-dependent absorption |
The strategic incorporation of alkylamine chains into 1,3,4-oxadiazole scaffolds addresses limitations of purely aromatic derivatives, particularly in optimizing lipophilicity, solubility, and target engagement. Alkylamines introduce basic nitrogen atoms that can be protonated at physiological pH, forming water-soluble hydrochloride salts (e.g., Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride, CAS 880361-90-0) [3] [6]. This enhances crystallinity and bioavailability while allowing salt formation for dosage flexibility. The hydrochloride salt of methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)amine exemplifies this, with a melting point of 203–208°C and >97% HPLC purity, indicating stability [6].
Functionally, alkylamine chains act as flexible tethers that penetrate hydrophobic enzyme cavities inaccessible to rigid aromatic systems. In α-glucosidase inhibitors, pentyl or dodecyl chains extend into deep hydrophobic pockets (e.g., residues Leu312, Val307), enhancing van der Waals contacts and binding affinity [1] [8]. Optimal chain length is critical: C5 (pentyl) to C12 (dodecyl) chains maximize AChE inhibition, as shorter chains lack sufficient hydrophobic interactions, while longer chains cause steric clashes. For instance, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine achieves IC₅₀ = 12.8 µM against AChE, outperforming rivastigmine [8].
Hybrid architectures like Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine leverage synergies between the oxadiazole’s hydrogen-bonding capability and the alkylamine’s membrane permeability. The phenyl-oxadiazole unit provides rigidity and π-stacking, while the pentylamine chain ensures passive diffusion across biological barriers, as confirmed by LogP calculations (~2.5–3.5) [3] [6]. Such hybrids are prioritized in virtual screening for diabesity and neurodegenerative disorders, where multi-target engagement is advantageous [2] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1